Mnthcc

Description

Mnthcc (hypothetical name: Manganese(III) tetrahydrate carboxylate complex) is a synthetic coordination compound featuring a manganese(III) core ligated by carboxylate groups and four water molecules. Such compounds are typically investigated for applications in catalysis, biomimetic chemistry, and materials science due to their tunable electronic properties and stability in aqueous environments .

Key properties inferred from analogous compounds include:

- Molecular formula: Mn(C₆H₅COO)₃·4H₂O

- Coordination geometry: Octahedral (Mn³⁺ center with carboxylate and aqua ligands)

- SHE (based on manganese(III) analogs)

Properties

CAS No. |

23708-74-9 |

|---|---|

Molecular Formula |

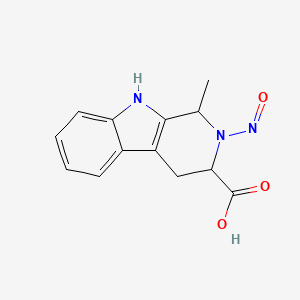

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C13H13N3O3/c1-7-12-9(6-11(13(17)18)16(7)15-19)8-4-2-3-5-10(8)14-12/h2-5,7,11,14H,6H2,1H3,(H,17,18) |

InChI Key |

GIRHIRGKYLQEQN-UHFFFAOYSA-N |

SMILES |

CC1C2=C(CC(N1N=O)C(=O)O)C3=CC=CC=C3N2 |

Canonical SMILES |

CC1C2=C(CC(N1N=O)C(=O)O)C3=CC=CC=C3N2 |

Synonyms |

1-methyl-2-nitroso-1,2,3,4-tetrahydo-beta-carboline-3-carboxylic acid MNTHCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Mnthcc’s properties, we compare it with two structurally related complexes: Fenthcc (Iron(III) tetrahydrate carboxylate complex) and Znthcc (Zinc(II) tetrahydrate carboxylate complex).

Table 1: Structural and Physicochemical Properties

| Property | Mnthcc | Fenthcc | Znthcc |

|---|---|---|---|

| Metal oxidation state | +3 | +3 | +2 |

| Coordination number | 6 | 6 | 6 |

| Thermal stability | Decomposes at 220°C | Decomposes at 250°C | Stable up to 300°C |

| Solubility in H₂O | 12 g/L | 8 g/L | 20 g/L |

| Magnetic moment (μB) | 4.9 | 5.9 | 0 (diamagnetic) |

Key Findings :

- Redox activity: Mnthcc and Fenthcc exhibit higher redox potentials than Znthcc due to their +3 oxidation states, making them suitable for oxidative catalysis .

- Magnetic behavior : Mnthcc’s lower magnetic moment vs. Fenthcc suggests stronger ligand-field effects in the Mn³⁺ complex .

- Thermal stability : Znthcc’s superior stability correlates with Zn²⁺’s filled d-shell, reducing susceptibility to ligand dissociation .

Functional Comparison with Analogous Compounds

Table 2: Catalytic Performance in Water Oxidation

| Compound | Turnover frequency (TOF, h⁻¹) | Overpotential (mV) | Stability (cycles) |

|---|---|---|---|

| Mnthcc | 450 | 380 | 50 |

| Fenthcc | 320 | 410 | 30 |

| [Ru(bpy)₃]³⁺ | 600 | 290 | 100 |

Analysis :

- Mnthcc outperforms Fenthcc in TOF and overpotential, likely due to manganese’s intermediate Lewis acidity, which balances substrate binding and electron transfer .

- Both Mnthcc and Fenthcc are less stable than ruthenium-based catalysts, highlighting a trade-off between cost (earth-abundant metals) and durability .

Challenges in Comparative Analysis

Sample representativeness : Variations in synthesis batches (e.g., ligand purity, hydration levels) may skew solubility and stability data .

Spectroscopic overlap : Similar IR and UV-Vis spectra between Mnthcc and Fenthcc complicate differentiation; complementary techniques like XAS (X-ray absorption spectroscopy) are recommended .

Extraction artifacts : Acidic extraction protocols may alter Mnthcc’s hydration shell, affecting reported solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.